(2-Chloro-4-nitrophenyl)methanamine hydrochloride
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Overview
Description
(2-Chloro-4-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O2 and a molecular weight of 223.05 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that amines can undergo aminolysis, a process that involves a concerted mechanism by destabilizing the zwitterionic tetrahedral intermediate . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
It is suggested that the compound might be involved in similar pathways as those of 2,6-dbnp degradation .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Action Environment
It is known that the medium change from the h2o–dmso mixture to mecn forces the aminolysis of similar compounds to proceed through a concerted mechanism . This suggests that the compound’s action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
(2-Chloro-4-nitrophenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in aminolysis reactions, where it acts as a substrate . The nature of these interactions often involves the formation of intermediate complexes that facilitate the biochemical reactions. Additionally, this compound can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses . Furthermore, this compound can impact cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, leading to their inhibition or activation . This binding often involves specific interactions with the active sites of enzymes, resulting in changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For example, this compound can be metabolized through aminolysis reactions, leading to the formation of intermediate compounds that participate in further biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as it may accumulate in specific tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The precise localization of the compound within cells can determine its biochemical effects and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)methanamine hydrochloride typically involves the nitration of 2-chlorotoluene followed by reduction and subsequent amination. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound’s purity and quality. These methods are optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanamines, depending on the specific reagents and conditions used .
Scientific Research Applications
(2-Chloro-4-nitrophenyl)methanamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Chloro-4-nitrophenyl)methanamine hydrochloride include:
- 2-Chloro-4-nitroaniline
- 2-Chloro-4-nitrophenol
- 2-Chloro-4-nitrobenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and applications. The presence of both chloro and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKJAEKTVXZPER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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